1-(2-Mercaptoethyl)pyrrolidin-2-one

Description

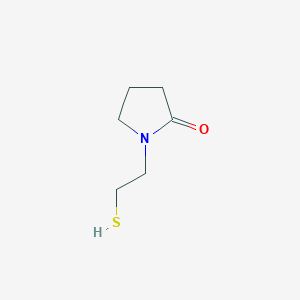

1-(2-Mercaptoethyl)pyrrolidin-2-one (CAS RN: 13839-15-1) is a heterocyclic compound with the molecular formula C₆H₁₁NOS and a molecular weight of 145.22 g/mol. Key physicochemical properties include:

Structure

3D Structure

Properties

IUPAC Name |

1-(2-sulfanylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS/c8-6-2-1-3-7(6)4-5-9/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBODMFWMIWWZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065663 | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13839-15-1 | |

| Record name | 1-(2-Mercaptoethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13839-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013839151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(2-mercaptoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-mercaptoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Structure and Composition

- Molecular Formula : CHNOS

- Molecular Weight : 145.22 g/mol

- CAS Number : 13839-15-1

The compound features a mercapto group (-SH) that imparts thiol characteristics, making it reactive in various chemical environments.

Medicinal Chemistry

1-(2-Mercaptoethyl)pyrrolidin-2-one has been investigated for its potential therapeutic properties:

- Antioxidant Activity : The thiol group can donate electrons, which may help in scavenging free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits activity against certain bacterial strains, suggesting its potential use in developing antimicrobial agents.

Biochemical Research

The compound's structure allows it to interact with biological macromolecules:

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be leveraged to explore metabolic disorders.

- Protein Interaction Studies : The mercapto group facilitates the formation of disulfide bonds with proteins, which can be used to study protein folding and stability.

Material Science

In materials science, this compound is explored for:

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with enhanced mechanical properties.

- Coatings and Adhesives : Its reactivity allows for the development of coatings that require strong adhesion properties due to the presence of sulfur.

Data Table: Summary of Applications

Case Study 1: Antioxidant Activity

A study conducted to evaluate the antioxidant properties of this compound demonstrated its effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant decrease in reactive oxygen species (ROS) levels when tested against standard oxidative stress models.

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial efficacy of this compound revealed its potential against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for future drug development.

Case Study 3: Enzyme Inhibition Mechanism

In a detailed biochemical analysis, the compound was shown to inhibit the activity of key enzymes involved in metabolic pathways. This inhibition was linked to the formation of reversible complexes between the enzyme's active site and the thiol group of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Properties of Pyrrolidin-2-one Derivatives

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Feature(s) |

|---|---|---|---|---|---|

| 1-(2-Mercaptoethyl)pyrrolidin-2-one | 2-Mercaptoethyl | C₆H₁₁NOS | 145.22 | 99 (at 0.3 Torr) | Thiol reactivity |

| 1-Methyl-2-pyrrolidone (NMP) | Methyl | C₅H₉NO | 99.13 | 202 | High polarity, solvent properties |

| 1-(2-Chloroethyl)pyrrolidin-2-one | 2-Chloroethyl | C₆H₁₀ClNO | 147.60 | N/A | Alkylating potential |

| 1-(2-Aminophenyl)pyrrolidin-2-one | 2-Aminophenyl | C₁₀H₁₂N₂O | 176.22 | N/A | Aromatic amine functionality |

| 1-(Pyridin-4-yl)pyrrolidin-2-one | Pyridin-4-yl | C₉H₁₀N₂O | 162.19 | N/A | Basic heterocyclic substituent |

Key Observations :

- The thiol group in this compound reduces its boiling point compared to NMP (99°C vs. 202°C), likely due to lower molecular weight and volatility under reduced pressure .

- Chloroethyl and aminophenyl substituents increase molecular weight and alter reactivity (e.g., alkylation or hydrogen bonding) .

Antioxidant Activity :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher antioxidant activity than ascorbic acid in DPPH assays. The thioxo-oxadiazole group enhances radical scavenging, unlike the thiol in the target compound .

Anti-Alzheimer's Activity :

- Benzylated pyrrolidin-2-one derivatives (e.g., compound 10b ) show acetylcholinesterase inhibition comparable to donepezil. Bulky aromatic substituents improve blood-brain barrier penetration, whereas the mercaptoethyl group may favor peripheral reactivity .

Antimalarial Activity :

- 1-(Pyridin-4-yl)pyrrolidin-2-one derivatives inhibit Plasmodium cytochrome P450 enzymes but exhibit low-moderate microsomal stability. The pyridinyl group enhances target binding but reduces metabolic stability compared to smaller substituents .

Cardiovascular Activity :

- Arylpiperazine-pyrrolidin-2-one hybrids (e.g., S-61, S-73) demonstrate α1-adrenolytic activity (pKi = 7.13–7.29) and antiarrhythmic effects (ED₅₀ = 1.0 mg/kg). The mercaptoethyl group’s absence in these compounds highlights the role of piperazine moieties in receptor interaction .

Preparation Methods

Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one

The chloroethyl intermediate is a critical precursor. A validated method involves:

-

Reactants : Pyrrolidin-2-one, 1,2-dichloroethane, and a base (e.g., NaOH).

-

Conditions : Reflux in a polar solvent (e.g., DMF) at 80–100°C for 6–12 hours.

Mechanism :

Thiolation via Thiourea or Sodium Hydrosulfide

The chloroethyl group undergoes nucleophilic displacement with thiol sources:

-

Method A : Reaction with thiourea in ethanol/water (1:1) at reflux (8–10 hours), followed by acid hydrolysis (HCl, 6M).

-

Method B : Treatment with NaSH in DMF at 60°C for 4 hours under nitrogen.

Data Comparison :

| Method | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| A | 10 | 68 | 92 |

| B | 4 | 82 | 95 |

Key Observation : Method B offers higher efficiency due to milder conditions and reduced side reactions.

Direct Alkylation of Pyrrolidin-2-one

Mercaptoethylation Using 2-Bromoethyl Disulfide

A one-pot alkylation strategy:

-

Reactants : Pyrrolidin-2-one, 2-bromoethyl disulfide, KCO.

-

Conditions : DMSO solvent, 50°C for 6 hours, followed by reductive cleavage of the disulfide (e.g., Zn/HCl).

Advantage : Avoids isolation of intermediates, simplifying scale-up.

Thia-Michael Addition to α,β-Unsaturated Pyrrolidinones

Catalytic Asymmetric Synthesis

-

Catalyst : 2-Pyrrolidin-2-yl-1H-benzimidazole (PBI, 10 mol%).

-

Reactants : Pyrrolidin-2-one-derived enone and thiophenol.

Mechanism :

Applications : Ideal for chiral drug synthesis due to high stereocontrol.

Reductive Amination of Mercaptoaldehydes

Two-Step Process

-

Synthesis of 2-Mercaptoethyl aldehyde :

-

Reductive amination :

Limitation : Low yield due to aldehyde instability.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost | Stereochemical Control |

|---|---|---|---|---|

| Nucleophilic (Method B) | 82 | High | Low | None |

| Thia-Michael | 90 | Moderate | High | High |

| Direct Alkylation | 60 | High | Moderate | None |

| Reductive Amination | 55 | Low | High | None |

Recommendation : For industrial applications, Method B (NaSH substitution) balances cost and efficiency. For enantioselective synthesis, the Thia-Michael route is superior.

Challenges and Optimization Strategies

-

Thiol Oxidation : Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT).

-

Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq. NaSH to minimize disulfide byproducts).

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves thiol-containing products.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Mercaptoethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodine-catalyzed domino reactions (used for analogous pyrrolidin-2-one derivatives) involve γ-butyrolactam, aldehydes, and thiols under reflux in aprotic solvents like acetonitrile . Yield optimization depends on catalyst loading (e.g., 10 mol% iodine), solvent polarity, and temperature control. Lower yields (e.g., 59% in bromo-substituted routes) may result from steric hindrance or competing side reactions, necessitating purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the mercaptoethyl and pyrrolidinone moieties, with characteristic shifts for the thiol (-SH, δ ~1.5–2.5 ppm) and lactam carbonyl (δ ~175–180 ppm). Mass spectrometry (ESI-MS or GC-MS) validates molecular weight (e.g., C₆H₁₀NOS, MW 159.2). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while FT-IR confirms functional groups (e.g., S-H stretch at ~2550 cm⁻¹) .

Advanced Research Questions

Q. How can QSAR models be designed to predict the bioactivity of this compound derivatives?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptor Selection : Quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moments) and topological indices (e.g., JGI4, PCR) derived from computational tools like Gaussian or COSMO-RS .

- Validation : Use Leave-One-Out (LOO) cross-validation and external test sets to ensure robustness (R² > 0.85). For example, a validated QSAR model for antiarrhythmic pyrrolidin-2-ones explained 91% variance using PCR and JGI4 descriptors .

- Application : Predict thiol-mediated antioxidant or enzyme-inhibitory activity by correlating descriptors with experimental IC₅₀ values.

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or impurity interference. Mitigation strategies include:

- Standardized Assays : Use cell-based models (e.g., lipid peroxidation inhibition in HepG2 cells) with positive controls (e.g., Trolox for antioxidants) .

- Batch Reproducibility : Ensure synthetic batches are >98% pure (HPLC-validated) and free of residual solvents.

- Dose-Response Curves : Perform 3D dose/time/concentration matrices to identify optimal activity windows .

Q. How can computational modeling predict the reactivity of the mercaptoethyl group in chemical modifications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) calculate bond dissociation energies (BDE) for S-H bonds, predicting susceptibility to oxidation or alkylation. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMSO) model nucleophilic attack trajectories, guiding regioselective functionalization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for vapor control (thiols are volatile and malodorous).

- First Aid : For skin contact, wash with 10% sodium bicarbonate to neutralize acidic byproducts; inhalation requires immediate fresh air and medical consultation .

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., H₂O₂) before aqueous disposal.

Q. What in vitro/in vivo models are suitable for evaluating the neuroprotective potential of this compound?

- Methodological Answer :

- In Vitro : SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced), measuring glutathione (GSH) levels and caspase-3 activity.

- In Vivo : Rodent models of ischemic stroke (MCAO) with oral administration (10–50 mg/kg), assessing infarct volume via MRI and behavioral tests. Include pharmacokinetic profiling (plasma half-life, blood-brain barrier permeability) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.